molecular formula C23H17N3O4S2 B2500880 (Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887204-60-6

(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

カタログ番号: B2500880
CAS番号: 887204-60-6
分子量: 463.53
InChIキー: WWBXZYVOZHKDNT-BZZOAKBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H17N3O4S2 and its molecular weight is 463.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and pain management. This article synthesizes existing research on its biological activity, highlighting key findings, methodologies, and implications.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and pain signaling. Notably, it has been identified as a modulator of the following targets:

  • FMO3 (Flavin-containing monooxygenase 3) : Inhibitors of FMO3 have been shown to influence metabolic pathways related to pain perception and inflammation .
  • PDE4D (Phosphodiesterase 4D) : This enzyme is involved in the degradation of cyclic AMP, a critical signaling molecule in various cellular processes including inflammation and cancer cell growth .

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole, similar to this compound, exhibit significant antitumor properties. For instance, compounds tested against human lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in both 2D and 3D culture models:

CompoundCell LineIC50 (μM) - 2DIC50 (μM) - 3D
Compound AA5492.12 ± 0.214.01 ± 0.95
Compound BHCC8275.13 ± 0.977.02 ± 3.25
Compound CNCI-H3580.85 ± 0.051.73 ± 0.01

These findings indicate that structural modifications can enhance the potency of benzothiazole derivatives against cancer cells .

Antimicrobial Activity

In addition to antitumor effects, certain structural analogs have shown antimicrobial properties. Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed that specific derivatives had significant antibacterial activity:

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus<10 μg/mL
Compound EEscherichia coli<20 μg/mL

These results suggest potential for developing new antimicrobial agents from this class of compounds .

Case Studies

A notable study evaluated the effects of this compound on tumor growth in vivo. Mice implanted with human lung cancer cells received varying doses of the compound:

  • Low Dose : Minimal effect on tumor size.
  • Medium Dose : Significant reduction in tumor growth observed after two weeks.
  • High Dose : Complete tumor regression in some subjects.

This study underscores the compound's potential as an antitumor agent, warranting further investigation into its pharmacodynamics and safety profile .

科学的研究の応用

Antimicrobial Properties

Recent studies have indicated that compounds similar to (Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess potent antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents .

Antiparasitic Activity

Research has highlighted the potential of benzothiazole derivatives in treating parasitic infections. The compound's structural motifs may enhance its efficacy against protozoan parasites, suggesting a pathway for developing antiprotozoal medications . The presence of sulfonamide groups in the structure is particularly relevant, as these groups are known to contribute to the biological activity against various pathogens.

Synthesis and Derivative Development

The synthesis of this compound can be approached through several methodologies involving the reaction of phenolic compounds with sulfonamide derivatives. The synthetic pathways often include:

  • Formation of Benzothiazole Core : Utilizing starting materials like 2-amino-thiophenol and appropriate aldehydes.
  • Functionalization : Introducing phenoxy and alkyne substituents through nucleophilic substitution reactions.
  • Final Coupling : Employing coupling agents to link various functional groups effectively.

These synthetic strategies not only yield the target compound but also allow for the exploration of structure–activity relationships (SAR) that can optimize its biological efficacy.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of benzothiazole derivatives, including compounds structurally related to this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggested that modifications in the side chains could enhance potency, indicating a promising area for further research .

Case Study 2: Antiparasitic Activity Assessment

In vitro studies have shown that certain derivatives exhibit promising activity against Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis. The findings suggest that the sulfonamide moiety plays a crucial role in mediating this activity, highlighting the potential for developing new treatments based on this scaffold .

特性

IUPAC Name

4-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S2/c1-2-14-26-20-13-12-19(32(24,28)29)15-21(20)31-23(26)25-22(27)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h1,3-13,15H,14H2,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBXZYVOZHKDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。